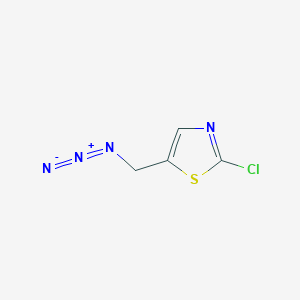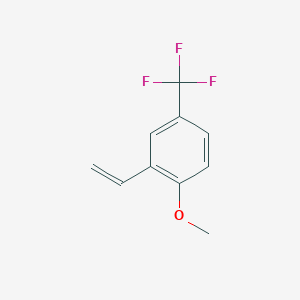![molecular formula C14H19F3N2O2 B13597650 [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminoethyl group and a tert-butyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Aminoethyl Intermediate: The starting material, 3-trifluoromethylbenzaldehyde, undergoes a reductive amination reaction with ethylamine to form the corresponding aminoethyl intermediate.
Carbamoylation: The aminoethyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction of the carbamate ester can yield the corresponding amine and alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated compounds with potential applications in materials science.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
- Studied for its potential use in imaging and diagnostic applications due to the presence of the trifluoromethyl group.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Potential applications in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This, in turn, facilitates its binding to target proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[2-Amino-2-(4-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester: Similar structure but with the trifluoromethyl group at the para position.
[2-Amino-2-(3-chlorophenyl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a chlorine substituent instead of trifluoromethyl.
Uniqueness:
- The presence of the trifluoromethyl group at the meta position imparts unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.
- Enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
This comprehensive overview highlights the significance of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester in various scientific and industrial applications
Propiedades
Fórmula molecular |
C14H19F3N2O2 |
|---|---|
Peso molecular |
304.31 g/mol |
Nombre IUPAC |
tert-butyl N-[2-amino-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-8-11(18)9-5-4-6-10(7-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3,(H,19,20) |
Clave InChI |
HFQGSIUTGMULRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)













